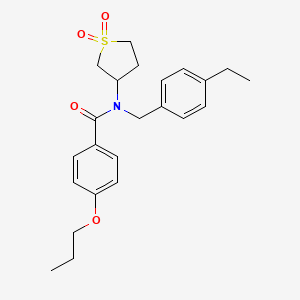
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C23H29NO4S and its molecular weight is 415.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-propoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound includes a tetrahydrothiophene ring modified with a dioxido group, an ethylbenzyl group, and a propoxybenzamide moiety. These structural components suggest potential interactions with various biological targets, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H31N2O4S, with a molecular weight of approximately 471.7 g/mol. The presence of functional groups such as the dioxido group and the benzamide moiety indicates that the compound may modulate the activity of biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C23H31N2O4S |
| Molecular Weight | 471.7 g/mol |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound is primarily determined by its interactions with specific molecular targets such as enzymes and receptors. Preliminary studies indicate that this compound may exhibit the following activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its usefulness in treating infections.
- Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant activity, suggesting that this compound may have similar effects.
- Anti-inflammatory Effects : The structural characteristics may allow it to modulate inflammatory pathways.
Research into the mechanisms of action for compounds similar to this compound suggests several pathways through which it may exert its biological effects:
- Enzyme Inhibition : The dioxido group may facilitate binding to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The benzamide moiety could interact with neurotransmitter receptors, influencing signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds. For instance:
- A study published in Medicinal Chemistry demonstrated that similar thiophene derivatives exhibited significant anticonvulsant activity in animal models, suggesting that modifications to the thiophene structure can enhance therapeutic efficacy .
- Another research article highlighted the antimicrobial properties of benzamide derivatives, noting their effectiveness against resistant bacterial strains .
Comparative Analysis
When comparing this compound with other compounds in its class, several key differences emerge:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzamide | Simple amide structure | Lacks additional functional groups |
| N-(4-Ethylbenzyl)benzamide | Contains ethylbenzyl group | No thiophene or dioxido modifications |
| N-(1,1-Dioxido-tetrahydrothiophen) | Similar thiophene structure | Does not include ethylbenzyl or propoxy groups |
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4S/c1-3-14-28-22-11-9-20(10-12-22)23(25)24(21-13-15-29(26,27)17-21)16-19-7-5-18(4-2)6-8-19/h5-12,21H,3-4,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRMXCZILRCLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)CC)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














